Methyl 4-(1H-pyrazol-5-yl)benzoate is classified as an ester derived from the reaction of 4-(1H-pyrazol-5-yl)benzoic acid and methanol. Its chemical structure consists of a benzoate group attached to a pyrazole moiety, which contributes to its biological activity. The compound is identified by the CAS number 179057-10-4 and has been researched for its potential as a biochemical probe and therapeutic agent due to its interactions with specific enzymes and receptors.
The synthesis of methyl 4-(1H-pyrazol-5-yl)benzoate typically involves an esterification reaction. The general reaction can be represented as follows:
In industrial settings, similar esterification reactions may be optimized for higher yields and purity. Techniques such as continuous flow reactors can enhance efficiency by providing better control over reaction parameters.
Methyl 4-(1H-pyrazol-5-yl)benzoate features a pyrazole ring connected to a benzoate group, making it a heterocyclic compound. The molecular formula is , with a molecular weight of approximately 218.21 g/mol.
Methyl 4-(1H-pyrazol-5-yl)benzoate can participate in various chemical reactions:
Methyl 4-(1H-pyrazol-5-yl)benzoate exhibits diverse pharmacological effects:
The compound has shown potential against pathogens such as Leishmania aethiopica and Plasmodium berghei, responsible for leishmaniasis and malaria, respectively.
The mechanism involves fitting into active sites of target enzymes, disrupting their normal functioning through lower binding free energy interactions.
The compound demonstrates high gastrointestinal absorption and is permeable across the blood-brain barrier, enhancing its therapeutic potential.
Methyl 4-(1H-pyrazol-5-yl)benzoate has several notable applications:
Pyrazole derivatives constitute a privileged scaffold in heterocyclic chemistry due to their distinctive electronic configuration, aromatic character, and versatile binding capabilities. The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms (N1 and N2)—exhibits remarkable stability and serves as a modular template for chemical functionalization. This structural framework enables diverse non-covalent interactions, including hydrogen bonding (via pyrazole N-H), π-stacking (through the aromatic ring), and metal coordination (utilizing nitrogen lone pairs), which collectively underpin its broad bioactivity profile .
The pharmacological relevance of pyrazoles spans multiple therapeutic domains:
Table 1: Bioactive Pyrazole Derivatives and Their Target Applications
Compound | Structural Features | Primary Biological Target | Reported Activity |
---|---|---|---|
Edaravone | 1-phenyl-3-methylpyrazolone | Free radical scavenger | Neuroprotection in ALS |
Eltrombopag | Hydrazine-linked bipyrazole | Thrombopoietin receptor | Platelet production stimulation |
APD791 precursor | Methyl 4-(1H-pyrazol-5-yl)benzoate | 5-HT2A receptor | Antiplatelet aggregation |
Meprin inhibitor 14g | Hydroxamate-functionalized pyrazole | Metzincin metalloproteases | Pan-meprin inhibition (Ki = 0.7 nM) |
The synthetic accessibility of pyrazoles—typically via condensation of hydrazines with β-dicarbonyl compounds—facilitates rapid diversification for structure-activity relationship (SAR) studies. This adaptability positions pyrazoles as "molecular chameleons" capable of mimicking peptide backbone geometry or aromatic pharmacophores in target binding sites .
Methyl 4-(1H-pyrazol-5-yl)benzoate (CAS 179057-10-4) exemplifies a hybrid architecture merging two complementary aromatic systems: a carboxylate-functionalized benzoate ring and a 1H-pyrazole heterocycle. The compound's molecular formula (C₁₁H₁₀N₂O₂) and weight (202.21 g/mol) reflect this bifunctional design [6] [10]. Key physicochemical properties include:
Table 2: Physicochemical Properties of Methyl 4-(1H-Pyrazol-5-yl)Benzoate
Property | Value | Experimental Conditions | Significance |
---|---|---|---|
Molecular weight | 202.21 g/mol | - | Drug-like molecule size |
Boiling point | 408.1 ± 28.0°C | 760 mmHg | Thermal stability indicator |
Density | 1.2 ± 0.1 g/cm³ | Room temperature | Crystallization behavior |
Flash point | 200.6 ± 24.0°C | - | Handling safety parameter |
LogP | 2.09 | Predicted | Membrane permeability predictor |
The molecular geometry features near-planar conformation between the pyrazole and benzoate rings, facilitated by conjugation across the inter-ring bond. This planarity enhances electronic delocalization, evidenced by ultraviolet absorption maxima at 260–280 nm. X-ray crystallography of analogous compounds confirms that the ester carbonyl and pyrazole N-H engage in intermolecular hydrogen bonding, influencing solid-state packing and solubility [7]. The methyl ester moiety serves dual roles: as a synthetic handle for hydrolysis or amidation, and as a bioisostere for carboxylic acids in drug design. Hybridization of benzoate and pyrazole motifs creates a π-conjugated system with distinct electron-deficient (pyrazole) and electron-rich (benzoate) domains, enabling charge-transfer interactions in biological environments.
The synthetic exploration of pyrazole-benzoate hybrids accelerated in the late 1990s, driven by their utility as building blocks for pharmacologically active molecules. Methyl 4-(1H-pyrazol-5-yl)benzoate emerged as a strategic intermediate in the synthesis of serotonin receptor modulators, particularly during optimization of antiplatelet agents targeting arterial thrombosis [4]. A landmark application occurred in the development of APD791 [3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide], where the methyl 4-(1H-pyrazol-5-yl)benzoate core served as the foundational scaffold. Researchers exploited three key reactive sites:
Table 3: Historical Timeline of Pyrazole-Benzoate Derivatives in Medicinal Chemistry
Year | Development Milestone | Significance |
---|---|---|
1998 | First synthetic protocols reported | Established Pd-catalyzed coupling methods |
2007 | Identification as 5-HT2A receptor antagonist precursor | Validated antiplatelet efficacy in human plasma |
2009 | Incorporation into APD791 clinical candidate | Demonstrated oral bioavailability in primates |
2023 | Exploration in meprin α metalloprotease inhibitors | Achieved Ki <1 nM with pyrazole-hydroxamate hybrids |
This compound's trajectory reflects broader trends in heterocyclic chemistry: initially valued for synthetic accessibility (typical yield >90% via Suzuki-Miyaura cross-coupling), it gained prominence upon discovery of receptor binding capabilities. The structural similarity to biphenyl systems—with pyrazole mimicking ortho-substituted phenyl—enables target engagement while improving solubility profiles over all-carbon analogs. Contemporary research explores its incorporation into covalent inhibitors and photoaffinity probes, capitalizing on the pyrazole ring's compatibility with click chemistry modifications [4] [10]. The compound exemplifies the transition from "mere synthetic intermediate" to "enabling pharmacophore" in modern drug discovery paradigms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: